molecular formula C18H17FN2O3 B2669936 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 887462-58-0

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2669936
CAS No.: 887462-58-0
M. Wt: 328.343
InChI Key: AHWJOUIWPCIRDD-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.2490 . This compound is known for its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(4-methoxyphenyl)benzamide: This compound lacks the pyrrolidinone ring, making it less complex and potentially less versatile in certain applications.

    N-(4-methoxyphenyl)-2-fluorobenzamide: This compound has a different arrangement of functional groups, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWJOUIWPCIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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